Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Overview
Description
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate is an organic compound with the molecular formula C15H18O3. . The compound features a unique structure that includes a hydroxybutynyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol.
Reaction Conditions: The reaction between 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol is carried out under palladium-catalyzed coupling conditions. This process involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The hydroxybutynyl group can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]acetate
- Methyl 4-(4-hydroxybutyn-1-yl)phenylacetate
Comparison: Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate is unique due to the presence of the methylpropanoate moiety, which distinguishes it from similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRXTVHAIGNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391866 | |
Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-93-1 | |
Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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